N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Description
The compound N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride is a structurally complex benzamide derivative featuring a [1,3]dioxolo-benzothiazole moiety, a piperidine sulfonyl group, and a dimethylaminoethyl side chain.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S2.ClH/c1-26(2)12-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-10-4-3-5-11-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONXUSWCNGJOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride involves multiple steps, starting with the preparation of the benzothiazole and dioxole rings. These rings are typically synthesized through cyclization reactions involving appropriate precursors. The piperidine sulfonyl group is introduced via sulfonylation reactions, and the dimethylaminoethyl side chain is attached through alkylation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- CYP450 Interactions: The dimethylaminoethyl group in the target compound may mimic cimetidine’s imidazole in coordinating heme iron, but its bulkier dioxolo-benzothiazole sulfonamide could reduce binding efficiency compared to smaller inhibitors like imidazole (XI) .
- Solubility and Bioavailability : The hydrochloride salt form (common in –4 compounds) enhances water solubility, critical for in vivo efficacy.
Critical Knowledge Gaps:
- No direct data on the target compound’s metabolic stability, toxicity, or specific biological targets.
- Limited evidence on dioxolo-benzothiazole sulfonamides’ role in medicinal chemistry.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of this compound likely involves coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond, as described for structurally similar benzamide derivatives . Key steps include:
- Solvent Selection: Use polar aprotic solvents like DMF or DMSO to enhance reaction efficiency.
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the hydrochloride salt.
- Validation: Confirm purity via HPLC (>95%) and NMR spectroscopy to ensure absence of unreacted intermediates .
Basic: How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation: Use H/C NMR and high-resolution mass spectrometry (HRMS) to verify the benzothiazole, piperidine sulfonyl, and dimethylaminoethyl moieties .
- Solubility Profiling: Perform dynamic light scattering (DLS) in buffers (pH 1–7.4) to assess solubility, critical for biological assays .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds under varying humidity .
Advanced: What computational methods are suitable for predicting its mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., kinases or GPCRs). Validate with binding free energy calculations (MM-PBSA/GBSA) .
- Quantum Chemical Calculations: Apply density functional theory (DFT) to map electron density distributions, identifying reactive sites for functionalization .
- AI-Driven Optimization: Leverage platforms like COMSOL Multiphysics to simulate reaction pathways and optimize synthesis conditions .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Cross-Validation: Replicate assays in multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., MTT for cytotoxicity) .
- Orthogonal Techniques: Combine fluorescence-based assays (e.g., C6-NBD-Cer for membrane interaction) with SPR (surface plasmon resonance) to confirm target binding .
- Data Integrity: Implement blockchain-based tools for secure, traceable data logging to minimize experimental variability .
Advanced: What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via UPLC-MS. Identify major degradants and modify formulation (e.g., lyophilization) .
- pH-Dependent Studies: Use potentiometric titration to determine pKa and optimize buffer systems for long-term storage .
Advanced: How can AI improve reaction yield and scalability?
Methodological Answer:
- Reaction Path Search: Integrate quantum mechanics/molecular mechanics (QM/MM) simulations with AI algorithms (e.g., neural networks) to predict optimal catalysts and solvents .
- Real-Time Process Control: Deploy machine learning models to adjust parameters (temperature, stirring rate) during synthesis, minimizing byproducts .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence polarization (FP) assays for kinases or proteases, comparing IC values against reference inhibitors .
- Cellular Uptake: Employ confocal microscopy with fluorescent analogs (e.g., Bodipy FL-C5-ceramide derivatives) to track subcellular localization .
Advanced: How to design green chemistry protocols for its synthesis?
Methodological Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact .
- Catalyst Optimization: Screen immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) to improve atom economy .
Advanced: What analytical workflows ensure robust impurity profiling?
Methodological Answer:
- Orthogonal HPLC Methods: Develop reversed-phase (C18) and HILIC methods to separate polar/non-polar degradants. Use charged aerosol detection (CAD) for quantification .
- Structural Elucidation: Combine LC-MS/MS with NMR (e.g., F NMR if fluorinated impurities exist) to identify unknown peaks .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Toxicity Screening: Conduct Ames tests and zebrafish embryo assays to assess genotoxicity and developmental effects .
- Exposure Mitigation: Use gloveboxes for weighing and synthesize derivatives with reduced reactivity (e.g., prodrugs) to minimize hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
